3-fluoro-4-methoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide
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Overview
Description
3-fluoro-4-methoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzamide core substituted with fluoro and methoxy groups, and a cyclohexyl ring linked to a pyrazine moiety via an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-fluoro-4-methoxybenzoic acid, pyrazine-2-ol, and cyclohexylamine.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can target the fluoro group or the amide bond, potentially yielding a defluorinated product or an amine derivative.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products
Oxidation: Formation of 3-fluoro-4-methoxybenzoic acid derivatives.
Reduction: Formation of 3-fluoro-4-methoxy-N-cyclohexylbenzamide derivatives.
Substitution: Various substituted benzamide derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding: Potential use in studying receptor-ligand interactions in cell signaling pathways.
Medicine
Drug Development: The compound’s structure suggests potential as a lead compound in the development of new pharmaceuticals, particularly for targeting specific receptors or enzymes.
Diagnostics: Possible use in diagnostic imaging or as a biomarker.
Industry
Pharmaceutical Manufacturing: Use in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action for 3-fluoro-4-methoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The pyrazine moiety could play a role in binding to active sites, while the benzamide core might interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-4-methoxy-N-cyclohexylbenzamide: Lacks the pyrazine moiety, potentially altering its binding properties and biological activity.
4-methoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide: Lacks the fluoro group, which might affect its reactivity and interaction with molecular targets.
3-fluoro-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide: Lacks the methoxy group, potentially impacting its solubility and pharmacokinetic properties.
Uniqueness
The unique combination of fluoro, methoxy, and pyrazine groups in 3-fluoro-4-methoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide provides a distinct set of chemical and biological properties. This makes it a valuable compound for various applications, particularly where specific interactions with molecular targets are required.
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-(4-pyrazin-2-yloxycyclohexyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c1-24-16-7-2-12(10-15(16)19)18(23)22-13-3-5-14(6-4-13)25-17-11-20-8-9-21-17/h2,7-11,13-14H,3-6H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQJDKJNOLTXPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CCC(CC2)OC3=NC=CN=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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